Cholecystokinin Octapeptide (1-4) (sulfated), often referred to as CCK-4 in the reviewed literature, represents a fragment of the larger peptide hormone cholecystokinin (CCK). CCK is found in various forms, with CCK-8 (the C-terminal octapeptide) being the most abundant and biologically active form in the brain. [] CCK is primarily known for its role in regulating digestion and appetite. [] While CCK-8 is well-studied, research specifically focusing on the isolated fragment CCK-4 (sulfated) is limited in the provided literature. The available information primarily describes CCK-4 in the context of its activity relative to the full CCK-8 molecule.
Cholecystokinin Octapeptide (1-4) (sulfated) is a biologically active peptide derived from the larger cholecystokinin precursor protein. This peptide plays a significant role in digestive processes and is involved in various physiological functions, including stimulating gallbladder contraction and promoting pancreatic enzyme secretion. Cholecystokinin Octapeptide is specifically known as the carboxy-terminal octapeptide of cholecystokinin, often referred to as CCK-8. It is classified within the gastrin family of peptides and is primarily synthesized in the enteroendocrine cells of the small intestine.
Cholecystokinin Octapeptide is predominantly sourced from the small intestine, where it is secreted by I cells in response to dietary fats and amino acids. Its synthesis occurs through the enzymatic cleavage of larger cholecystokinin precursors, which are released into the bloodstream to exert their physiological effects on various target organs, including the pancreas and gallbladder .
Cholecystokinin Octapeptide belongs to a class of gastrointestinal hormones known as peptide hormones. It is characterized by its structure, which consists of eight amino acid residues that influence digestive functions. This peptide can be further classified based on its biological activity into different analogues, which may have varying affinities for receptors in the central nervous system and peripheral tissues .
Cholecystokinin Octapeptide can be synthesized through both chemical and enzymatic methods. The chemical synthesis typically involves solid-phase peptide synthesis techniques, where amino acids are sequentially added to form the peptide chain. Enzymatic synthesis methods utilize proteolytic enzymes to catalyze the formation of peptide bonds between amino acid fragments.
Cholecystokinin Octapeptide has a specific sequence that typically includes:
The molecular formula for Cholecystokinin Octapeptide is , with a molecular weight of approximately 811.01 g/mol. The presence of a sulfate group at one of its tyrosine residues enhances its biological stability and activity .
Cholecystokinin Octapeptide undergoes various biochemical reactions, primarily involving interactions with specific receptors such as CCK receptors located in the pancreas and brain. These interactions lead to:
The interactions are characterized by high-affinity binding to CCK receptors, which triggers intracellular signaling pathways involving phospholipase C activation and subsequent calcium mobilization within target cells .
The mechanism of action for Cholecystokinin Octapeptide involves binding to CCK receptors on target cells, initiating a cascade of intracellular events that result in physiological responses such as enzyme secretion from pancreatic acinar cells and contraction of smooth muscle in the gallbladder.
Research indicates that Cholecystokinin Octapeptide exhibits a biphasic dose-response curve when stimulating enzyme secretion, suggesting complex regulatory mechanisms at play depending on concentration levels .
Cholecystokinin Octapeptide is typically a white or off-white powder when isolated. It is soluble in water, which facilitates its biological activity within physiological environments.
The peptide's stability can be affected by factors such as pH, temperature, and the presence of proteolytic enzymes. It has been shown to be susceptible to oxidation due to certain amino acid residues within its structure .
Relevant data includes:
Cholecystokinin Octapeptide has several applications in scientific research and medicine:
The sulfated tyrosine residue (Tyr7-SO3H) in cholecystokinin octapeptide (CCK-8S) dictates its conformational stability and receptor binding efficacy. Cryo-EM studies reveal that sulfation induces a cis isomerization in the Asp6-Tyr7 bond, enabling optimal orientation for deep insertion into the orthosteric pocket of CCK receptors [5] [6]. The sulfate group forms a salt bridge with Arg197 in extracellular loop 2 (ECL2) of CCK1R and hydrogen bonds with Asn98 (transmembrane helix 2, TM2) [5]. Mutagenesis studies confirm that R197A mutation reduces CCK-8S affinity by >100-fold, while N98A abolishes binding entirely [6]. In contrast, non-sulfated CCK-8 (CCK-8NS) adopts an extended conformation that sterically clashes with CCK1R’s polar binding pocket, reducing its potency 500-fold [1] [4].
Table 1: Key Interactions of Sulfated CCK-8 with CCK Receptors
Receptor Domain | Residue | Interaction with CCK-8S | Functional Consequence |
---|---|---|---|
TM2 (CCK1R) | Asn98 | H-bond with Tyr7-SO3H | Binding affinity stabilization |
ECL2 (CCK1R) | Arg197 | Salt bridge with Tyr7-SO3H | 100-fold potency reduction if mutated |
TM2 (CCK2R) | Phe110 | Hydrophobic packing with Tyr7 | Minimal affinity change for sulfated/non-sulfated ligands |
ECL1 (CCK2R) | Phe120 | π-stacking with Tyr7 | Accommodates sulfated and non-sulfated forms |
CCK-8S exhibits dual receptor affinity but with divergent selectivity:
Radioligand binding assays using [3H]-CCK-8S in mouse brain synaptosomes demonstrate this dichotomy: CCK-8S (IC50 = 5.4 nM) outperforms CCK-8NS (IC50 = 40 nM) and CCK-4 (IC50 = 125 nM) at CCK1R, while all three ligands compete equally at CCK2R [10]. Tissue distribution studies further reveal higher CCK1R density in the pancreas and ileum, whereas CCK2R dominates in the brain (cortex, hippocampus) [2] [6].
Sulfation enhances CCK-8’s potency through three mechanisms:
Table 2: Impact of Sulfation on CCK-8 Bioactivity
Parameter | CCK-8S | CCK-8NS | Key Residues/Pathways Affected |
---|---|---|---|
CCK1R Binding Affinity | 0.6–1 nM | 300–500 nM | Arg197, Asn98 (CCK1R) |
CCK2R Binding Affinity | 0.3–1 nM | 0.3–1 nM | Phe114, Phe120 (CCK2R) |
Gq Activation | EC50 = 0.1 nM | EC50 = 50 nM | Phospholipase Cβ/IP3 pathway |
Gs Activation | Strong | Weak/None | Adenylate cyclase/cAMP pathway |
Site-specific sulfation of CCK-8 is achieved via chemical and enzymatic strategies:
Notably, enzymatic sulfation exhibits substrate competition: dopamine and CCK-8NS compete for PAPS in neuronal cells, suggesting a regulatory link between sulfated neuropeptides and neurotransmitters [9].
Concluding Remarks
The sulfation of CCK-8’s Tyr7 residue functions as a molecular switch that dictates receptor selectivity, signaling bias, and physiological outcomes. Structural insights from cryo-EM studies now enable rational design of sulfation-mimetic drugs targeting CCK1R for obesity or CCK2R for neurological disorders [5] [6] [8].
Table 3: Synthetic Strategies for CCK-8 Sulfation
Method | Reagents/Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Chemical Sulfation | SO3-Py in DMF, 0°C, 2h | >95% | High yield; risk of over-sulfation |
Enzymatic Sulfation | TPST + PAPS, pH 6.5, 37°C | 60–70% | Biologically relevant; slow kinetics |
SPPS with Pre-Sulfated Tyr | Fmoc-Tyr(SO3H)-OH, resin-based | 85% | Site-specific; expensive reagents |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1